Cas no 2172564-83-7 (10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane)

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane is a cyclic compound featuring a complex structure with a three-membered azane ring and two ether groups. This unique structure imparts high stability and versatility for various applications. The presence of the 3,5-dimethylphenyl group enhances its aromatic properties, making it suitable for synthetic pathways involving aromatic systems. The compound's stability and unique ring structure contribute to its effectiveness in organic synthesis and materials science.
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane structure
2172564-83-7 structure
商品名:10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane
CAS番号:2172564-83-7
MF:C15H21NO2
メガワット:247.33274435997
CID:6128508
PubChem ID:165587505

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane
    • 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
    • 2172564-83-7
    • EN300-1641674
    • インチ: 1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14-15(3-5-17-10-15)18-6-4-16-14/h7-9,14,16H,3-6,10H2,1-2H3
    • InChIKey: YRRIUNLNZDRWGC-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2C=C(C)C=C(C)C=2)C21COCC2

計算された属性

  • せいみつぶんしりょう: 247.157228913g/mol
  • どういたいしつりょう: 247.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 30.5Ų

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641674-0.1g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
0.1g
$892.0 2023-06-04
Enamine
EN300-1641674-5.0g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
5g
$2940.0 2023-06-04
Enamine
EN300-1641674-0.5g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
0.5g
$974.0 2023-06-04
Enamine
EN300-1641674-10.0g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
10g
$4360.0 2023-06-04
Enamine
EN300-1641674-2.5g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
2.5g
$1988.0 2023-06-04
Enamine
EN300-1641674-0.05g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
0.05g
$851.0 2023-06-04
Enamine
EN300-1641674-0.25g
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
0.25g
$933.0 2023-06-04
Enamine
EN300-1641674-500mg
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
500mg
$974.0 2023-09-22
Enamine
EN300-1641674-2500mg
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
2500mg
$1988.0 2023-09-22
Enamine
EN300-1641674-1000mg
10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane
2172564-83-7
1000mg
$1014.0 2023-09-22

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

Related Articles

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報

Introduction to 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane (CAS No. 2172564-83-7) and Its Emerging Applications in Chemical Biology

The compound 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane, identified by the CAS number 2172564-83-7, represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine oxide derivative combines a rigid spiro framework with functionalized aromatic and heterocyclic moieties, making it a versatile scaffold for designing novel bioactive molecules. The structural motif, characterized by its 3,5-dimethylphenyl substituent and an azaspiro4.5decane core, offers unique conformational flexibility and electronic properties that are highly valuable for modulating biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for drug discovery. The 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane scaffold exhibits promising interactions with various protein targets, including kinases and transcription factors, which are pivotal in numerous disease pathways. Its ability to adopt multiple binding conformations suggests that it may serve as a potent inhibitor or modulator of these targets, making it an attractive candidate for further medicinal chemistry optimization.

In the realm of medicinal chemistry, the introduction of oxygenated functionalities into spirocyclic structures has been shown to enhance metabolic stability while maintaining or improving binding affinity. The 2,6-dioxa moiety in 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane contributes to this stability by forming hydrogen bonds with polar residues in protein binding pockets. This feature is particularly advantageous for designing orally bioavailable compounds with extended half-lives.

Moreover, the 3,5-dimethylphenyl aromatic ring provides a hydrophobic anchor that can interact favorably with hydrophobic regions of protein targets. This dual interaction pattern—hydrogen bonding from the oxygenated spirocycle and hydrophobic interactions from the aromatic substituent—enhances the compound's binding affinity and selectivity. Such structural features are increasingly recognized as critical for developing drugs with high efficacy and minimal off-target effects.

Recent studies have also explored the pharmacokinetic properties of derivatives related to 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane. These investigations have demonstrated that modifications at the azaspiro core can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, optimizing the size and electronic properties of the spirocycle can enhance oral bioavailability while reducing susceptibility to metabolic degradation.

The compound's potential extends beyond traditional pharmacological applications. Its unique structural features make it a valuable tool for studying protein-ligand interactions at an atomic level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate how 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane interacts with its biological targets. These structural insights have not only informed drug design but also provided new perspectives on enzyme mechanisms and substrate recognition.

In conclusion, 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane (CAS No. 2172564-83-7) stands out as a promising molecular scaffold with significant potential in chemical biology and drug discovery. Its structural features—particularly the 3,5-dimethylphenyl aromatic ring and the azaspiro4.5decane core—offer unique advantages for designing bioactive molecules with high affinity and selectivity. As research in this area progresses, it is likely that derivatives of this compound will play a crucial role in developing next-generation therapeutics targeting complex diseases.

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